2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid
CAS No.:
Cat. No.: VC16287469
Molecular Formula: C20H16N2O6S2
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N2O6S2 |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | 2-hydroxy-5-[[2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C20H16N2O6S2/c1-28-13-5-2-11(3-6-13)8-16-18(25)22(20(29)30-16)10-17(24)21-12-4-7-15(23)14(9-12)19(26)27/h2-9,23H,10H2,1H3,(H,21,24)(H,26,27)/b16-8- |
| Standard InChI Key | BIQSIIFMCJPLJU-PXNMLYILSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-hydroxy-5-[[2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid, reflects its hybrid structure (Figure 1). Key features include:
-
Benzoic acid core: Provides acidity (pKa ≈ 3.1) and enables salt formation for improved solubility.
-
Thiazolidinone ring: Contains a conjugated enone system (C4=O) and thione group (C2=S) critical for biological activity .
-
(5Z)-Benzylidene substituent: The Z-configuration creates optimal spatial arrangement for target binding .
Physicochemical Profile
Table 1 summarizes critical physicochemical parameters:
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O6S2 |
| Molecular Weight | 444.5 g/mol |
| logP (Predicted) | 2.8 ± 0.3 |
| Aqueous Solubility | 12.4 mg/mL (pH 7.4) |
| Melting Point | 218-220°C (decomposes) |
The calculated polar surface area (118 Ų) suggests moderate membrane permeability, while the hydrogen bond donor/acceptor count (4/9) indicates potential for target interactions.
Synthesis and Optimization
Synthetic Route
The compound is synthesized through a four-step sequence (Scheme 1):
-
Thiazolidinone formation: Condensation of 4-methoxybenzaldehyde with thiourea derivatives yields the (5Z)-benzylidene-thiazolidinone core.
-
Acetylation: Reaction with chloroacetyl chloride introduces the acetyl spacer .
-
Amide coupling: EDC/HOBt-mediated conjugation with 5-aminosalicylic acid forms the final structure.
Reaction Optimization
Table 2 compares yields under different conditions :
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 80 | Piperidine | 62 |
| 1 | DMF | 110 | - | 48 |
| 3 | THF | 0→25 | EDC/HOBt | 71 |
| 3 | DCM | 25 | DCC | 58 |
Microwave-assisted synthesis reduces Step 1 time from 12 h to 45 min with comparable yields (60%) .
Biological Activities
Enzyme Inhibition
The compound demonstrates dual COX-2/5-LOX inhibition (Table 3) :
| Target | IC50 (μM) | Selectivity (vs COX-1) |
|---|---|---|
| COX-2 | 8.9 ± 0.7 | >50-fold |
| 5-LOX | 15.2 ± 1.1 | N/A |
Molecular docking reveals key interactions:
Anticancer Activity
In NCI-60 screening, the compound shows selective activity against leukemia (GI50 = 1.8 μM) and colon cancer (GI50 = 2.4 μM) cell lines . Mechanistic studies indicate:
-
Apoptosis induction: 3.5-fold increase in caspase-3 activation (HL-60 cells, 24 h treatment) .
-
Cell cycle arrest: G2/M phase accumulation (78% vs 12% control) .
Pharmacokinetic Profile
ADME Properties
Table 4 summarizes key pharmacokinetic parameters :
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 89.2% ± 2.1 | Equilibrium dialysis |
| t1/2 (iv) | 4.1 h | Rat model |
| Oral Bioavailability | 38.7% | Caco-2 permeability |
Metabolic Pathways
Primary metabolites identified via LC-MS/MS:
CYP3A4 mediates >80% of phase I metabolism .
Computational Modeling
QSAR Analysis
A 3D-QSAR model (r² = 0.91, q² = 0.83) identifies critical pharmacophores:
-
Hydrophobic region: 4-methoxyphenyl group (Contribution: 32%) .
-
H-bond acceptor: Thiazolidinone carbonyl (Contribution: 28%) .
Molecular Dynamics
Simulations (100 ns) show stable binding to COX-2 (RMSD < 2.0 Å) with:
Comparative Analysis
Table 5 compares the compound with clinical NSAIDs :
| Parameter | Compound | Celecoxib | Diclofenac |
|---|---|---|---|
| COX-2 IC50 (μM) | 8.9 | 9.2 | 15.4 |
| Ulcerogenic Index | 0.8 | 1.1 | 4.7 |
| t1/2 (h) | 4.1 | 11.2 | 1.9 |
Future Perspectives
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume